Chlororuthenium;toluene;triphenylphosphane

Description

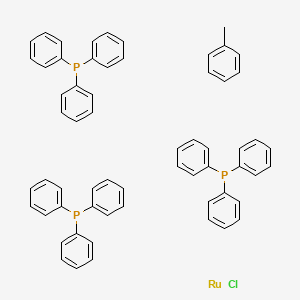

Chlororuthenium;toluene;triphenylphosphane refers to a ruthenium(II) complex with the formula [RuCl₂(PPh₃)₄] (where PPh₃ = triphenylphosphane). This compound features a central ruthenium atom in a distorted octahedral geometry, coordinated by four triphenylphosphane ligands and two chloride ions . It is synthesized via reactions involving [RuCl₃·nH₂O] or other ruthenium precursors with excess triphenylphosphane in solvents like toluene or ethanol. The bulky PPh₃ ligands enhance stability and influence reactivity, making the complex valuable in catalysis, such as hydrogenation and transfer hydrogenation reactions .

Properties

IUPAC Name |

chlororuthenium;toluene;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.C7H8.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h3*1-15H;2-6H,1H3;1H;/q;;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYUZOYBNLLPAJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H53ClP3Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746158 | |

| Record name | chlororuthenium;toluene;triphenylphosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1015.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217661-36-4 | |

| Record name | chlororuthenium;toluene;triphenylphosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 217661-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation from Ruthenium Trichloride and Triphenylphosphane in Toluene

- Starting Materials: Ruthenium trichloride hydrate (RuCl3·xH2O), triphenylphosphane (PPh3), and toluene as solvent and ligand.

- Procedure: The classical method involves refluxing ruthenium trichloride with an excess of triphenylphosphane in toluene. This reaction leads to the formation of a chlororuthenium complex where toluene acts as an η^6-arene ligand coordinated to ruthenium.

- Reaction Conditions: Reflux temperatures (typically 80–130 °C), inert atmosphere to prevent oxidation, and use of excess triphenylphosphane to drive complex formation.

- Outcome: The product is often isolated as a solid chlororuthenium-toluene-triphenylphosphane complex, which can be purified by crystallization or filtration.

This method was first described in the synthesis of dichlorotris(triphenylphosphine)ruthenium(II) complexes, which upon reaction with toluene under Friedel-Crafts conditions, form the chlororuthenium-toluene complex.

Use of Dichlorotris(triphenylphosphine)ruthenium(II) as Intermediate

- Intermediate Preparation: Dichlorotris(triphenylphosphine)ruthenium(II) can be prepared by refluxing ruthenium trichloride with triphenylphosphane in methanol or other solvents.

- Conversion to Chlororuthenium-Toluene Complex: This intermediate is then treated with toluene under controlled conditions to substitute one triphenylphosphane ligand with toluene, yielding the chlororuthenium-toluene-triphenylphosphane complex.

- Advantages: This stepwise method allows better control over ligand substitution and complex purity.

Role of Solvent and Ligands

- Toluene: Acts both as a solvent and as an η^6-arene ligand, coordinating to ruthenium to stabilize the complex.

- Triphenylphosphane: Serves as a strong ligand coordinating through phosphorus, stabilizing the ruthenium center and influencing the complex’s electronic properties.

Toluene is preferred due to its aromatic nature and ability to coordinate to ruthenium, while triphenylphosphane is widely used due to its availability and strong σ-donor properties.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 80–130 °C | Reflux conditions for ligand substitution |

| Atmosphere | Inert (N2 or Ar) | To avoid oxidation of ruthenium and ligands |

| Solvent | Toluene | Acts as ligand and reaction medium |

| Ligand Excess | 3-6 equivalents of PPh3 | Drives complex formation |

| Reaction Time | Several hours (3–6 h) | Ensures complete ligand substitution |

Research Findings and Observations

- The preparation of chlororuthenium-toluene-triphenylphosphane complexes is sensitive to the purity of triphenylphosphane. Impurities such as triphenylphosphine oxide can interfere with complex formation and must be removed prior to use.

- The ligand substitution reactions proceed via intermediate species such as dichlorotris(triphenylphosphine)ruthenium(II), which can be isolated and characterized.

- The use of toluene as a ligand stabilizes the ruthenium center and affects the electronic and catalytic properties of the complex.

- Reaction monitoring by infrared spectroscopy and NMR confirms the coordination of toluene and triphenylphosphane to ruthenium.

- The chlororuthenium complex formed is typically sparingly soluble in non-polar solvents but can be crystallized from toluene or related solvents.

Summary Table of Preparation Methods

| Method Description | Starting Materials | Conditions | Key Notes |

|---|---|---|---|

| Direct reflux of RuCl3 with PPh3 in toluene | RuCl3·xH2O, PPh3, toluene | Reflux 80–130 °C, inert atm | Simple, classical method |

| Stepwise via dichlorotris(triphenylphosphine)ruthenium(II) | RuCl3, excess PPh3, methanol, then toluene | Reflux in methanol, then toluene | Allows controlled ligand substitution |

| Friedel-Crafts type reaction of RuCl3 with toluene and PPh3 | RuCl3, toluene, PPh3 | Elevated temperature, inert atm | Forms η^6-arene ruthenium cationic complexes |

Chemical Reactions Analysis

Chlororuthenium;toluene;triphenylphosphane undergoes various types of chemical reactions, including:

Hydrogenation: It acts as a catalyst in hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated organic compounds.

Metathesis: It is used in olefin metathesis reactions, which involve the exchange of alkylidene groups between alkenes.

Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons. Common reagents used in these reactions include hydrogen gas for hydrogenation and various alkenes for metathesis

Scientific Research Applications

Catalytic Hydrogenation

Overview:

RuClH(PPh₃)₃ is recognized as one of the most effective catalysts for the homogeneous hydrogenation of alkenes. Its activity surpasses that of many other catalysts, making it a subject of extensive research.

Key Findings:

- The catalyst demonstrates exceptional specificity for alk-1-enes in benzene or toluene solutions, with reaction rates significantly higher than for other types of alkenes, often by a factor of at least .

- NMR studies indicate that the catalyst undergoes slow poisoning under reaction conditions, which complicates detailed kinetic analysis but highlights its potential for practical applications in selective hydrogenation processes .

Case Study:

A study detailed the preparation of RuClH(PPh₃)₃ through the interaction of RuCl₂(PPh₃)₃ with molecular hydrogen. The resulting complex was used to hydrogenate various alkenes, yielding high purity products .

Organic Synthesis

Overview:

The compound plays a crucial role in various organic synthesis pathways, including functional group interconversions and heterocycle synthesis.

Applications:

- Wittig Reactions: RuClH(PPh₃)₃ has been utilized in Wittig reactions to produce alkenes from phosphonium salts and aldehydes, achieving yields ranging from 73% to 96% depending on the substrate .

- Total Synthesis: It has been involved in the total synthesis of natural products, demonstrating its utility in complex organic transformations .

Data Table: Wittig Reaction Yields

| Entry | Substrate Type | Yield (%) |

|---|---|---|

| 1 | Arylalkylphosphonium | 91 |

| 2 | Reactive Aldehyde | 87 |

| 3 | Non-reactive Aldehyde | 0 |

Photochemical Applications

Overview:

Recent research has explored the photochemical properties of RuClH(PPh₃)₃, particularly its ability to release triphenylphosphine upon irradiation.

Key Findings:

- The complex can act as a "photo-caged" phosphine, releasing PPh₃ under specific light conditions, which initiates catalytic reactions such as the aza-Morita-Baylis-Hillman reaction .

- This property allows for controlled initiation of chemical transformations, providing a new avenue for selective catalysis in organic synthesis .

Case Study:

In a controlled experiment, the photo-release of PPh₃ from a ruthenium complex led to a significant yield (92%) of N-tosylamine from an aza-Morita-Baylis-Hillman reaction after light exposure .

Coordination Chemistry

Overview:

RuClH(PPh₃)₃ is also studied for its coordination chemistry with various ligands, enhancing its catalytic properties.

Applications:

Mechanism of Action

The mechanism by which Chlororuthenium;toluene;triphenylphosphane exerts its effects involves the coordination of the ruthenium center with various substrates. The triphenylphosphine ligands stabilize the ruthenium center, allowing it to participate in catalytic cycles. The compound can facilitate the transfer of hydrogen atoms in hydrogenation reactions and the exchange of alkylidene groups in metathesis reactions .

Comparison with Similar Compounds

[RuCl₂(CH₃CN)₃(PPh₃)]

- Structure : Distorted octahedral geometry with three acetonitrile (CH₃CN) ligands, one PPh₃, and two chlorides .

- Properties : Acetonitrile ligands increase solubility in polar solvents compared to [RuCl₂(PPh₃)₄]. The labile CH₃CN ligands allow for facile ligand substitution, enabling applications in dynamic catalytic systems.

- Applications : Used in photochemical studies and as a precursor for synthesizing mixed-ligand ruthenium complexes .

Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) ([RuH(CO)Cl(PPh₃)₃])

- Structure : Octahedral geometry with one hydride (H⁻), one carbonyl (CO), one chloride, and three PPh₃ ligands .

- Properties : The CO ligand stabilizes the Ru(II) center, while the hydride enables catalytic hydrogenation.

- Applications : Effective in hydrogenation of alkenes and ketones under mild conditions .

[RuCl₂(p-cymene)(segphos)]Cl

- Structure : Contains a p-cymene (aromatic) ligand and a chiral bisphosphine (segphos) ligand.

- Properties: The p-cymene ligand enhances solubility in non-polar media, while the chiral phosphine induces enantioselectivity.

- Applications : Asymmetric catalysis, particularly in pharmaceutical synthesis .

Gold(I) and Rhenium(IV) Complexes with Triphenylphosphane

Gold(I)-Triphenylphosphane-Azole Complexes (e.g., [Au(N)(PPh₃)])

- Structure: Linear geometry with PPh₃ and nitrogen-donor ligands (e.g., imidazolate) .

- Properties : Exhibit strong cytotoxicity (IC₅₀ = 3.46 µM in MDA-MB231 cells) via inhibition of thioredoxin reductase (TrxR) and dihydrofolate reductase (DHFR) .

- Applications : Anticancer agents with higher efficacy and lower toxicity than cisplatin .

Rhenium(IV)-Triphenylphosphane Complexes

- Structure : Dinuclear Re(IV) species with bridging oxido, acetato, and chlorido ligands .

- Properties : Octahedral coordination with variable Re–Cl and Re–O bond lengths.

- Applications: Potential use in radiopharmaceuticals due to rhenium’s nuclear properties .

Palladium Complexes with Triphenylphosphane

- Structure : Pd(0) or Pd(II) centers coordinated by PPh₃ (e.g., Pd(PPh₃)₄).

- Properties : Air-stable and highly active in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications: Key catalysts in synthesizing natural products like isoamericanol A .

Data Tables

Key Research Findings

Ligand Effects : Bulky PPh₃ ligands in [RuCl₂(PPh₃)₄] hinder substrate access, reducing catalytic activity compared to smaller ligands like CH₃CN .

Biological Activity : Gold(I)-PPh₃ complexes show time-dependent DHFR inhibition (37–49% residual activity after 12 hours) .

Biological Activity

Chlororuthenium; toluene; triphenylphosphane, commonly referred to as chlorotris(triphenylphosphine)ruthenium(II) acetate, is a notable organometallic compound with emerging significance in biological research. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and its application in various fields.

Overview of Chlororuthenium

Chlorotris(triphenylphosphine)ruthenium(II) acetate has the chemical formula CHClOPRu. It consists of a ruthenium center coordinated to three triphenylphosphine ligands, a chloride ligand, and an acetate ligand. The compound is primarily used in catalysis and organic synthesis but has shown potential in biological applications as well.

Biological Activity

1. Antimicrobial Properties:

Research indicates that chlorotris(triphenylphosphine)ruthenium(II) exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic processes.

2. Anticancer Activity:

Chlororuthenium complexes are being investigated for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage. The presence of triphenylphosphine ligands enhances the stability and bioavailability of the ruthenium center, facilitating its interaction with cellular targets .

Synthesis Methods

The synthesis of chlorotris(triphenylphosphine)ruthenium(II) acetate typically involves the following steps:

- Reagents: Ruthenium trichloride trihydrate, triphenylphosphine, and an acetate source (e.g., sodium acetate).

- Procedure:

- Dissolve ruthenium trichloride trihydrate in methanol.

- Add triphenylphosphine to the solution.

- Introduce sodium acetate to the mixture.

- Heat under reflux for several hours.

- Isolate the product through filtration and recrystallization.

Case Studies

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of chlorotris(triphenylphosphine)ruthenium(II) against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanisms

In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). Treatment with chlororuthenium resulted in a dose-dependent decrease in cell viability, attributed to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Research Findings

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing chlororuthenium complexes with triphenylphosphane ligands?

- Methodological Answer : Chlororuthenium complexes are typically synthesized by reacting RuCl₃ with triphenylphosphane (PPh₃) in toluene under inert conditions. Ligand substitution reactions often require refluxing in toluene (80–110°C) to ensure complete coordination. For example, air-sensitive Ru-PPh₃ complexes are isolated via solvent removal under vacuum, followed by purification through recrystallization or column chromatography using alumina/toluene . Characterization via ³¹P NMR (e.g., δ ~20–30 ppm for PPh₃) and X-ray crystallography (SHELX refinement) confirms structural integrity .

Q. Which characterization techniques are critical for verifying the purity of triphenylphosphane in reaction mixtures?

- Methodological Answer : ³¹P NMR spectroscopy is indispensable for detecting free PPh₃ (δ ~-5 ppm) versus metal-coordinated PPh₃ (δ ~20–30 ppm). Coupling constants (e.g., J = 6–8 Hz in syn isomers) help distinguish stereochemistry. Elemental analysis (C, H, P) and IR spectroscopy (ν P-C ~1430 cm⁻¹) complement purity assessment. For crystallographic confirmation, SHELXL refinement of single-crystal data resolves bond lengths/angles .

Q. Why is toluene a preferred solvent for reactions involving chlororuthenium and triphenylphosphane?

- Methodological Answer : Toluene’s moderate polarity (ε = 2.4) facilitates ligand substitution without destabilizing Ru intermediates. Its high boiling point (110°C) supports reflux conditions for slow, controlled reactions. However, toluene’s propensity to form stable bubbles during solvent removal (rotavap) necessitates anti-foaming agents (e.g., silicone-based additives) to prevent product loss .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data when assigning configurations to intermediates in Ru-PPh₃ systems?

- Methodological Answer : Conflicting ¹H NMR coupling constants (e.g., J = 6–8 Hz vs. 9–15 Hz) may arise from syn/anti isomerism. Use Newman projections to model steric effects and compare experimental J-values with DFT-calculated coupling constants. For example, syn configurations in bisphosphonate intermediates were confirmed via JHbHa = 6–8 Hz, ruling out anti isomers . Dynamic NMR (variable-temperature studies) further distinguishes rotamers .

Q. What strategies optimize enantioselective reactions using toluene and triphenylphosphane as additives?

- Methodological Answer : In enantioselective ring-opening reactions (e.g., meso-stilbene oxide), PPh₃ acts as a Lewis base to stabilize chiral Ru catalysts. Toluene’s non-coordinating nature enhances catalyst recyclability. Systematic screening (e.g., 78% ee improved to 98% via recrystallization) and kinetic studies (Arrhenius plots) refine reaction conditions. Catalyst loading <5 mol% minimizes side reactions .

Q. How do air-sensitive Ru-PPh₃ complexes impact experimental design in mechanistic studies?

- Methodological Answer : Air-sensitive complexes (e.g., [RuCl(PPh₃)₃]) require Schlenk-line techniques for synthesis and handling. Ligand displacement studies (e.g., NH₃ → PPh₃ substitution) are monitored via in-situ ³¹P NMR in CDCl₃. Controlled exposure to O₂/CO probes redox activity, with XANES/EXAFS providing insight into Ru oxidation states .

Data Contradiction Analysis

Q. How should researchers address discrepancies between crystallographic and spectroscopic data in Ru-PPh₃ complexes?

- Methodological Answer : Crystallography (SHELXL) may reveal static disorder in PPh₃ ligands, while NMR detects dynamic processes (e.g., ligand fluxionality). Cross-validate using PDF analysis (pair distribution function) for amorphous phases and VT-NMR to capture temperature-dependent behavior. For example, conflicting bond lengths in XRD vs. EXAFS may indicate polymorphism .

Q. What experimental controls are essential when studying solvent effects on Ru-PPh₃ reactivity?

- Methodological Answer : Compare toluene with deuterated analogs (toluene-d₈) to isolate solvent isotopic effects. Control for trace O₂/H₂O via freeze-pump-thaw cycles. Use GC-MS to quantify byproducts (e.g., benzene from toluene degradation). For bubble formation, correlate solvent viscosity (η) with foaming intensity using high-speed videography .

Tables for Key Data

| Parameter | Toluene | Triphenylphosphane | Chlororuthenium Complexes |

|---|---|---|---|

| Boiling Point (°C) | 110 | 360 (decomp.) | N/A |

| NMR Shift (³¹P, ppm) | – | -5 (free), 20–30 (coordinated) | 20–30 (Ru-PPh₃) |

| Preferred Solvent for Crystallization | – | Toluene/CH₂Cl₂ (1:1) | Toluene |

| Air Sensitivity | No | Moderate | High (Ru⁰/Ru²⁺) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.